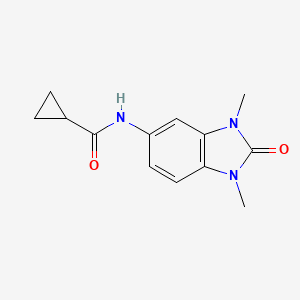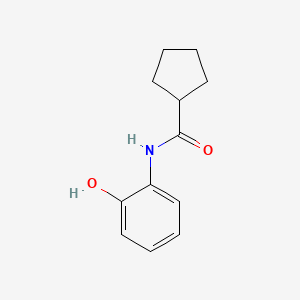
(2Z)-2-(azepan-2-ylidene)-2-(1-methylbenzimidazol-2-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-(azepan-2-ylidene)-2-(1-methylbenzimidazol-2-yl)acetonitrile is a chemical compound that has gained significant attention in scientific research in recent years. This compound, also known as AMB-N-010, has been studied for its potential applications in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
(2Z)-2-(azepan-2-ylidene)-2-(1-methylbenzimidazol-2-yl)acetonitrile has been studied for its potential applications in the field of medicinal chemistry. Specifically, it has been investigated as a potential inhibitor of protein-protein interactions involved in various diseases, such as cancer and viral infections. In addition, it has been shown to have potential as an anti-inflammatory agent and as a modulator of ion channels.
Mecanismo De Acción
The mechanism of action of (2Z)-2-(azepan-2-ylidene)-2-(1-methylbenzimidazol-2-yl)acetonitrile is not fully understood. However, it is believed to act by binding to specific protein targets and inhibiting their function. For example, it has been shown to inhibit the interaction between the oncogenic protein MDM2 and the tumor suppressor protein p53, which is a promising target for cancer therapy.
Biochemical and Physiological Effects:
(2Z)-2-(azepan-2-ylidene)-2-(1-methylbenzimidazol-2-yl)acetonitrile has been shown to have various biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and modulate the activity of ion channels involved in neuronal signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (2Z)-2-(azepan-2-ylidene)-2-(1-methylbenzimidazol-2-yl)acetonitrile is its potential as a selective inhibitor of protein-protein interactions. This makes it a promising candidate for drug development in various diseases. However, one of the limitations of this compound is its relatively low potency compared to other inhibitors of protein-protein interactions.
Direcciones Futuras
There are several future directions for research on (2Z)-2-(azepan-2-ylidene)-2-(1-methylbenzimidazol-2-yl)acetonitrile. One area of focus could be the development of more potent analogs of this compound. In addition, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of this compound. Finally, the use of (2Z)-2-(azepan-2-ylidene)-2-(1-methylbenzimidazol-2-yl)acetonitrile in combination with other drugs or therapies could also be explored as a potential strategy to enhance its efficacy.
Métodos De Síntesis
The synthesis of (2Z)-2-(azepan-2-ylidene)-2-(1-methylbenzimidazol-2-yl)acetonitrile has been described in several research articles. One of the most commonly used methods involves the reaction of 2-(1-methylbenzimidazol-2-yl)acetonitrile with azepane in the presence of a base, such as potassium carbonate, in an organic solvent, such as acetonitrile. The reaction is typically carried out at room temperature under an inert atmosphere, and the product is obtained after purification by column chromatography.
Propiedades
IUPAC Name |
(2Z)-2-(azepan-2-ylidene)-2-(1-methylbenzimidazol-2-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4/c1-20-15-9-5-4-8-14(15)19-16(20)12(11-17)13-7-3-2-6-10-18-13/h4-5,8-9,18H,2-3,6-7,10H2,1H3/b13-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKAEJVGHFEFGU-SEYXRHQNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=C3CCCCCN3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=C\3/CCCCCN3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(azepan-2-ylidene)-2-(1-methylbenzimidazol-2-yl)acetonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[2-(2-bicyclo[2.2.1]heptanyl)acetyl]piperidin-4-yl]acetamide](/img/structure/B7536399.png)
![2-(3-bromophenyl)-N-[4-(3-oxopiperazin-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7536407.png)
![N-[1-(4-tert-butylphenyl)piperidin-4-yl]-4-cyclopropyl-1,4-diazepane-1-carboxamide](/img/structure/B7536414.png)
![1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-(1-phenylpiperidin-4-yl)urea](/img/structure/B7536421.png)
![7-methoxy-N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7536426.png)

![N-[1-(2-methoxyethyl)piperidin-4-yl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B7536444.png)
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide](/img/structure/B7536452.png)
![3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)benzamide](/img/structure/B7536456.png)
![N-(3-acetamidophenyl)-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B7536470.png)
![2-(5-oxo-4-phenyltetrazol-1-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]acetamide](/img/structure/B7536488.png)

![4-[2-[[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethyl]morpholine](/img/structure/B7536498.png)
